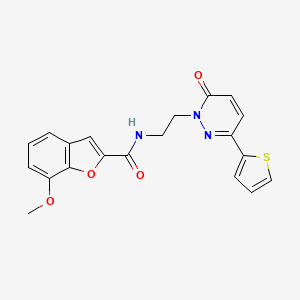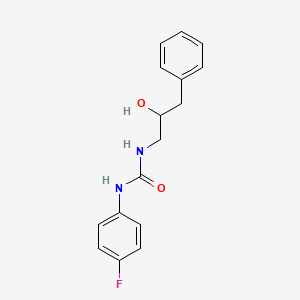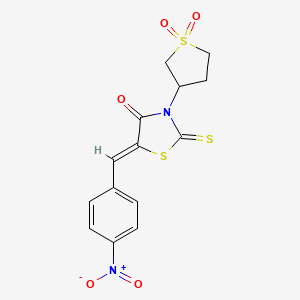![molecular formula C17H21ClN6O B2412380 2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide CAS No. 1119263-43-2](/img/structure/B2412380.png)
2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrimidine ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine cores. These cores are then linked through a piperazine spacer. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes.
Industry: It may have applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets can vary depending on the biological context, but generally, the compound interacts with these targets to modulate their activity, leading to the desired biological or therapeutic effects.
Comparación Con Compuestos Similares
2-Chloro-N-(3-piperazin-1-ylpropyl)pyridine-4-carboxamide: Similar structure but lacks the pyrimidine ring.
N-(3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl)pyridine-4-carboxamide: Similar structure but lacks the chlorine atom.
Uniqueness: The presence of both the pyridine and pyrimidine rings in this compound, along with the piperazine spacer, makes it unique compared to other similar compounds. This structural complexity allows for a broader range of potential interactions and applications.
Propiedades
IUPAC Name |
2-chloro-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O/c18-15-13-14(3-7-19-15)16(25)20-6-2-8-23-9-11-24(12-10-23)17-21-4-1-5-22-17/h1,3-5,7,13H,2,6,8-12H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIIFQKVPXOZOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC(=NC=C2)Cl)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2412298.png)

![3-butyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412306.png)

![7-[(E)-2-(4-methoxyphenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412309.png)
![3-(2-Azepan-1-yl-2-oxoethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2412310.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2412313.png)

![2-chloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}pyridine-3-sulfonamide](/img/structure/B2412315.png)


![N-(4-chlorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412319.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2412321.png)
